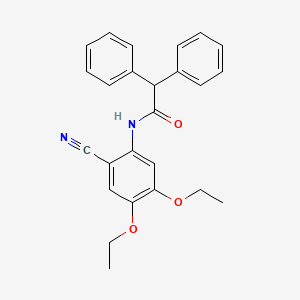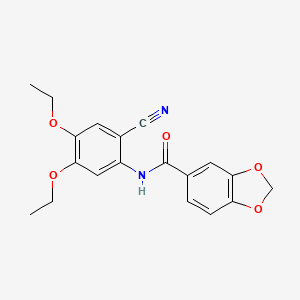![molecular formula C21H17F3N2O3S B3612282 N-{2-[(benzylsulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3612282.png)
N-{2-[(benzylsulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-{2-[(benzylsulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide, also known as BAY-678, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer treatment. The compound belongs to the family of benzamides and has been shown to exhibit promising anticancer activity in preclinical studies.
Mécanisme D'action
The mechanism of action of N-{2-[(benzylsulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDACs are overexpressed in many cancer cells, leading to the silencing of tumor suppressor genes and the promotion of cancer cell growth. By inhibiting HDACs, this compound can restore the expression of tumor suppressor genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, the compound has been found to inhibit the migration and invasion of cancer cells. Moreover, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{2-[(benzylsulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide is its specificity for HDACs, which reduces the risk of off-target effects. Additionally, the compound has been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
Several future directions for the study of N-{2-[(benzylsulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide include:
1. Investigation of the optimal dosage and administration schedule for this compound in preclinical studies
2. Evaluation of the efficacy of this compound in combination with other anticancer agents
3. Development of novel formulations to improve the solubility and bioavailability of this compound
4. Investigation of the potential role of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
In conclusion, this compound is a promising compound that has shown potential as an anticancer agent in preclinical studies. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.
Applications De Recherche Scientifique
N-{2-[(benzylsulfonyl)amino]phenyl}-4-(trifluoromethyl)benzamide has been extensively studied for its anticancer activity, and several preclinical studies have shown promising results. The compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[2-(benzylsulfonylamino)phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O3S/c22-21(23,24)17-12-10-16(11-13-17)20(27)25-18-8-4-5-9-19(18)26-30(28,29)14-15-6-2-1-3-7-15/h1-13,26H,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJLOJMKTIVKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612200.png)
![8-chloro-7,9-dimethyl-3-(4-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3612206.png)
![N-(4-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B3612213.png)


![2-[(3-methoxyphenyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3612230.png)
![3-amino-N-benzyl-N-ethyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612232.png)
![7-biphenyl-4-yl-1-methyl-6-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3612234.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3612237.png)
![N-(4-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3612245.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-mesitylacetamide](/img/structure/B3612252.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B3612257.png)
![5-[(N-acetyl-N-benzylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B3612284.png)
![N',N'''-1,4-cyclohexanediylbis[N-(3,4-dimethylphenyl)(thiourea)]](/img/structure/B3612292.png)